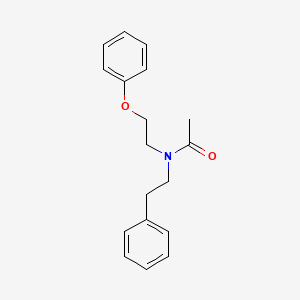

N-Phenethyl-N-(2-phenoxyethyl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

66827-48-3 |

|---|---|

Molecular Formula |

C18H21NO2 |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

N-(2-phenoxyethyl)-N-(2-phenylethyl)acetamide |

InChI |

InChI=1S/C18H21NO2/c1-16(20)19(13-12-17-8-4-2-5-9-17)14-15-21-18-10-6-3-7-11-18/h2-11H,12-15H2,1H3 |

InChI Key |

LRIHHWASAANTOK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(CCC1=CC=CC=C1)CCOC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Phenethyl N 2 Phenoxyethyl Acetamide

Retrosynthetic Analysis of N-Phenethyl-N-(2-phenoxyethyl)acetamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the primary and most logical disconnection occurs at the amide bond (C(O)-N), as this is a robust and reliable bond to form in the forward synthetic direction.

This disconnection yields two key synthons: an N,N-disubstituted amine cation and an acetyl anion equivalent. These correspond to the real-world reagents N-phenethyl-2-phenoxyethanamine (a secondary amine) and an acetylating agent such as acetyl chloride or acetic acid .

A further retrosynthetic step can be applied to the secondary amine precursor, N-phenethyl-2-phenoxyethanamine. Disconnecting one of the carbon-nitrogen bonds reveals two potential pathways for its synthesis from primary amines:

Pathway A: Disconnection of the phenethyl-nitrogen bond suggests 2-phenoxyethanamine and a phenethyl halide (e.g., 2-phenylethyl bromide) as precursors.

Pathway B: Disconnection of the phenoxyethyl-nitrogen bond suggests phenethylamine (B48288) and a 2-phenoxyethyl halide (e.g., 2-phenoxyethyl bromide) as precursors.

An alternative retrosynthetic strategy involves disconnecting a C-N bond from the final amide product first. For instance, cleaving the bond between the nitrogen and the phenethyl group leads to the secondary amide N-(2-phenoxyethyl)acetamide and a phenethyl halide. This suggests an N-alkylation reaction on a pre-formed amide, which represents an alternative synthetic approach discussed in section 2.3.

Established Synthetic Routes for Amide Bond Formation in Analogous Systems

The most direct and widely employed method for synthesizing this compound is through the formation of the amide bond by acylating the secondary amine, N-phenethyl-2-phenoxyethanamine. This transformation falls under the category of nucleophilic acyl substitution.

Amidation Reactions of Phenethylamines and Phenoxyethylamines

The core of the synthesis is the reaction between the secondary amine nucleophile (N-phenethyl-2-phenoxyethanamine) and an electrophilic acetyl source. The nitrogen atom of the secondary amine uses its lone pair of electrons to attack the carbonyl carbon of the acetylating agent. This general class of reaction is fundamental in organic synthesis and is well-documented for a vast range of primary and secondary amines. While specific literature on the target molecule is scarce, the reactivity of analogous phenethylamine and other secondary amine systems provides a reliable blueprint for this transformation.

Coupling Strategies Utilizing Acetyl Halides or Carboxylic Acids

Two principal strategies exist for the acylation step, differing in the reactivity of the acetyl source.

Via Acetyl Halides: The reaction of an amine with an acyl halide, such as acetyl chloride, is a classic and highly efficient method for amide synthesis. masterorganicchemistry.com Acyl chlorides are extremely reactive electrophiles, and the reaction with a secondary amine is typically rapid and exothermic. libretexts.org To neutralize the hydrogen chloride (HCl) byproduct that is formed, a non-nucleophilic base is required. libretexts.org Common choices include tertiary amines like triethylamine (B128534) or pyridine. This method, often performed under what is known as Schotten-Baumann conditions when an aqueous base is used, is straightforward and high-yielding. youtube.com

Via Carboxylic Acids and Coupling Reagents: A milder and often preferred method in modern synthesis involves the direct coupling of a carboxylic acid (acetic acid) with the amine. nih.gov Since carboxylic acids are not reactive enough on their own, they must be activated in situ using a coupling reagent. masterorganicchemistry.comnih.gov These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine. A wide variety of coupling reagents are available, including carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, TBTU). nih.gov This approach avoids the generation of acidic byproducts and is tolerant of a wider range of functional groups.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions and purification efforts. Key parameters include the choice of solvent, base, temperature, and stoichiometry.

Solvent: Aprotic solvents are typically used to avoid unwanted reactions with the acylating agent. Dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are common choices.

Temperature: Due to the high reactivity of acyl chlorides, these reactions are often initiated at a reduced temperature (e.g., 0 °C) to control the exotherm, and then allowed to warm to room temperature to ensure completion. Reactions involving coupling agents are generally run at room temperature but may benefit from gentle heating. rsc.org

Base/Coupling Agent: When using acetyl chloride, at least one equivalent of a base like triethylamine or diisopropylethylamine (DIPEA) is necessary to scavenge the generated HCl. A slight excess is often used. For carboxylic acid coupling, stoichiometric amounts of the coupling agent and often an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are employed.

Purification: Standard workup procedures involve washing the organic reaction mixture with dilute aqueous acid and base to remove unreacted starting materials and byproducts, followed by drying and solvent evaporation. Final purification is typically achieved by flash column chromatography on silica (B1680970) gel.

The following table summarizes generalized conditions for the acylation of a secondary amine, which are applicable to the synthesis of the target compound.

| Method | Acylating Agent | Reagent/Base | Typical Solvent | Typical Temperature | Anticipated Yield |

| Acyl Halide Route | Acetyl Chloride | Triethylamine or Pyridine | Dichloromethane (DCM) | 0 °C to Room Temp | High (>85%) |

| Coupling Agent Route | Acetic Acid | EDC/HOBt or HBTU | DMF or DCM | Room Temperature | High (>80%) |

Table 1: Generalized Reaction Conditions for N-acetylation of Secondary Amines.

Alternative Synthetic Approaches to this compound

Beyond the direct acylation of a secondary amine, alternative routes can be envisioned that form the bonds in a different order.

Alkylation Strategies for N-Substitution

An alternative strategy involves forming one of the C-N bonds after establishing the amide functionality. This approach would proceed in two steps:

Amide Formation: A primary amine (either phenethylamine or 2-phenoxyethanamine) is first acetylated to form a secondary amide (N-phenethylacetamide or N-(2-phenoxyethyl)acetamide, respectively).

N-Alkylation: The resulting secondary amide is then alkylated on the nitrogen atom.

| Step | Reactant 1 | Reactant 2 | Key Reagent | Intermediate/Product |

| 1 | Phenethylamine | Acetyl Chloride | Triethylamine | N-phenethylacetamide |

| 2 | N-phenethylacetamide | 2-Phenoxyethyl bromide | Sodium Hydride (NaH) | This compound |

Table 2: Example of a Two-Step N-Alkylation Synthetic Pathway.

Multicomponent Reactions Incorporating Phenethyl and Phenoxyethyl Moieties

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step, enhancing pot, atom, and step economy. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, related reactions provide a conceptual framework. For instance, a one-pot, three-component reaction involving 2-(phenylethynyl)benzaldehyde, an amine, and diphenylphosphine (B32561) oxide has been described for the synthesis of functionalized amine derivatives. rsc.org

Conceptually, a multicomponent approach to this compound could involve the reaction of phenethylamine, 2-phenoxyethanol, and a suitable acetylating agent under conditions that promote sequential N- and O-alkylation followed by acylation. However, the development of such a highly convergent synthesis would require careful optimization to control selectivity and yield. nih.gov

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound can be achieved by systematically modifying its three core components: the phenethyl moiety, the phenoxyethyl moiety, and the acetamide (B32628) backbone. biomedres.usbiomedres.us

The N-phenethyl group is a common feature in many bioactive compounds, and its modification can significantly influence pharmacological properties. nih.govnih.gov Design principles for its structural modification often focus on altering steric bulk, electronic properties, and lipophilicity. mdpi.comresearchgate.net

Aromatic Substitution: Introducing substituents on the phenyl ring of the phenethyl moiety can modulate its electronic character and interaction with biological targets. For example, the addition of electron-withdrawing groups like halogens (e.g., chloro, fluoro) or electron-donating groups (e.g., methoxy) can alter the compound's metabolic stability and binding affinity. nih.govmdpi.comresearchgate.net

Chain Homologation or Isosteric Replacement: The ethyl linker can be extended or shortened to optimize the spatial orientation of the phenyl group. Isosteric replacement of the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl) can also be explored to introduce novel interactions. biomedres.us

Table 1: Potential Modifications of the Phenethyl Moiety

| Modification Type | Example Substituent/Group | Potential Impact |

|---|---|---|

| Aromatic Substitution | -Cl, -F, -OCH₃, -NO₂ | Altered electronic properties, metabolic stability, and binding affinity nih.govresearchgate.net |

| Chain Length Variation | Propyl, Butyl | Modified spatial orientation and flexibility |

Similar to the phenethyl group, the phenoxyethyl moiety offers multiple sites for structural diversification to enhance biological activity or tune physicochemical properties. nih.govresearchgate.net

Substitution on the Phenoxy Ring: The terminal phenyl ring can be substituted with various functional groups to explore structure-activity relationships. Halogenation or the introduction of alkyl or alkoxy groups can impact the compound's lipophilicity and electronic nature. nih.gov

Alteration of the Ether Linkage: The ether oxygen can be replaced with other functionalities, such as a thioether or an amine, to assess the impact on conformational flexibility and hydrogen bonding potential.

Modification of the Ethyl Spacer: The length of the ethyl spacer can be varied to adjust the distance between the phenoxy group and the nitrogen atom of the acetamide.

Table 2: Potential Modifications of the Phenoxyethyl Moiety

| Modification Type | Example Substituent/Group | Potential Impact |

|---|---|---|

| Phenoxy Ring Substitution | -Br, -CH₃, -OCH₃ | Modified lipophilicity and electronic character nih.gov |

| Ether Linkage Isosterism | -S-, -NH- | Altered bond angles, flexibility, and hydrogen bonding capacity |

The acetamide backbone is a critical linker and its modification can significantly affect the compound's properties. archivepp.comresearchgate.net

Replacement of the Acetyl Group: The acetyl group can be replaced with other acyl groups (e.g., propionyl, benzoyl) to alter steric hindrance and electronic properties around the amide bond.

Introduction of Functionality on the Acetyl Group: The methyl group of the acetamide can be functionalized, for instance, by halogenation or by introducing other substituents to create new interaction points.

Amide Bond Isosteres: The amide bond can be replaced with isosteres such as sulfonamides or reversed amides to improve metabolic stability and alter conformational preferences.

Table 3: Diversification Strategies for the Acetamide Backbone

| Modification Type | Example Acyl Group/Isostere | Potential Impact |

|---|---|---|

| Acyl Group Variation | Propionyl, Butyryl, Benzoyl | Altered steric bulk and lipophilicity |

| Acetyl Group Functionalization | Chloroacetyl, Phenylacetyl | Introduction of reactive handles or additional binding motifs researchgate.netresearchgate.net |

Stereoselective Synthesis of Chiral this compound Analogues (if applicable)

While this compound itself is achiral, the introduction of chiral centers in its analogues can lead to stereoisomers with distinct biological activities. Chiral centers can be introduced by using chiral building blocks during the synthesis. For example, employing chiral phenethylamine or phenoxyethanol (B1677644) derivatives would result in chiral analogues. Stereoselective synthesis would be crucial to isolate the desired enantiomer or diastereomer.

Chemical Reactivity and Transformation Pathways of this compound

The chemical reactivity of this compound is primarily dictated by the functional groups present: the tertiary amide, the ether linkage, and the aromatic rings.

Amide Hydrolysis: The acetamide bond can undergo hydrolysis under acidic or basic conditions to yield N-phenethyl-N-(2-phenoxyethyl)amine and acetic acid. The stability of the amide bond is generally high, requiring forcing conditions for cleavage. archivepp.com

Oxidation: The benzylic positions on both the phenethyl and phenoxyethyl moieties are susceptible to oxidation. The nitrogen atom can also be oxidized to form an N-oxide.

Aromatic Electrophilic Substitution: The phenyl rings of both the phenethyl and phenoxyethyl groups can undergo electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, although the reaction conditions would need to be carefully controlled to avoid side reactions.

Ether Cleavage: The ether linkage in the phenoxyethyl moiety can be cleaved under harsh conditions, for example, with strong acids like hydrobromic acid or hydroiodic acid.

The reactivity of N,N-disubstituted acetamides can also be influenced by neighboring group participation and the electronic effects of substituents on the aromatic rings. nih.gov Computational studies using density functional theory (DFT) could provide further insights into the reaction kinetics and mechanisms of decomposition pathways. nih.gov

Table 4: Summary of Chemical Reactivity

| Reaction Type | Reagents/Conditions | Potential Products |

|---|---|---|

| Amide Hydrolysis | Strong acid or base with heat | N-phenethyl-N-(2-phenoxyethyl)amine and acetic acid |

| Aromatic Nitration | HNO₃/H₂SO₄ | Nitrated derivatives on one or both phenyl rings |

Advanced Spectroscopic Characterization and Structural Elucidation of N Phenethyl N 2 Phenoxyethyl Acetamide

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fragment Identification:No GC-MS data, including retention times and fragmentation analysis, is publicly accessible.

Until researchers conduct and publish a full spectroscopic characterization of N-Phenethyl-N-(2-phenoxyethyl)acetamide, a detailed and scientifically accurate article as per the requested outline cannot be completed.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Information

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. For this compound (C18H21NO2), with a monoisotopic mass of 283.15723 Da, ESI-MS analysis would be expected to show a prominent signal for the protonated molecule ([M+H]⁺) at an m/z of approximately 284.16451. uni.lu

In positive-ion mode, other adducts are also commonly observed, which can aid in confirming the molecular ion. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further support identification.

Table 1: Predicted ESI-MS Adducts and Collision Cross Sections for this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 284.16451 | 168.7 |

| [M+Na]⁺ | 306.14645 | 172.7 |

| [M+NH₄]⁺ | 301.19105 | 184.1 |

| [M+K]⁺ | 322.12039 | 170.2 |

| [M]⁺ | 283.15668 | 171.0 |

In negative-ion mode, the deprotonated molecule ([M-H]⁻) would be anticipated at an m/z of approximately 282.14995. uni.lu The fragmentation of the parent ions in tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), would provide further structural information by breaking the molecule at its weakest bonds, typically the ether linkage and the amide bond.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Amide) | Stretching | 1630-1680 |

| C-N (Amide) | Stretching | 1200-1350 |

| C-O-C (Ether) | Asymmetric Stretching | 1200-1275 |

| C-O-C (Ether) | Symmetric Stretching | 1000-1150 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| =C-H (Aromatic) | Bending (Out-of-plane) | 690-900 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

The most prominent band would likely be the strong amide C=O stretch, typically found around 1650 cm⁻¹. The presence of two aromatic rings (one from the phenethyl group and one from the phenoxy group) would give rise to multiple sharp bands in the 1450-1600 cm⁻¹ region due to C=C stretching, and characteristic out-of-plane bending bands below 900 cm⁻¹ that can indicate the substitution pattern of the rings. The C-O stretching of the ether group would be visible in the fingerprint region, typically as a strong band between 1000 and 1275 cm⁻¹.

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been publicly reported, analysis of structurally related compounds provides insight into its likely solid-state conformation. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be characterized by absorptions arising from the π → π* transitions of the two aromatic rings.

The benzene (B151609) rings of the phenethyl and phenoxy groups are the primary chromophores in this molecule. Unsubstituted benzene typically shows a strong absorption band (the E2 band) around 204 nm and a weaker, structured band (the B band) around 254 nm. In this compound, the substitution on these rings would be expected to cause a slight red shift (bathochromic shift) of these absorption maxima. The absorption spectra of similar aromatic acetamides are often observed in the 250-300 nm range. researchgate.net The molar absorptivity (ε) would indicate the probability of these electronic transitions.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogues (if applicable)

This compound itself is an achiral molecule and therefore would not exhibit a signal in chiroptical spectroscopy techniques like Circular Dichroism (CD). CD spectroscopy measures the differential absorption of left and right circularly polarized light and is only applicable to chiral molecules.

However, if a chiral center were introduced into the molecule, for example, by substitution on the ethyl chains, the resulting enantiomers would be CD-active. The CD spectrum would then provide information about the stereochemistry and conformation of the chiral analogue in solution. For instance, studies on copolymers containing chiral N-methacryloyl-L-leucine residues have shown that CD signals can be used to monitor conformational transitions. nih.gov A similar approach could be applied to chiral derivatives of this compound to study their solution-state structure.

Computational Chemistry and Theoretical Studies of N Phenethyl N 2 Phenoxyethyl Acetamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the properties of a molecule based on its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and other electronic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. github.io A common approach involves using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), paired with a basis set like 6-31G(d) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

Geometry Optimization: The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the equilibrium geometry. This is achieved through a geometry optimization procedure, where the total energy of the molecule is minimized by systematically adjusting the positions of the atoms. researcher.life For N-Phenethyl-N-(2-phenoxyethyl)acetamide, this process would identify the most stable conformer by optimizing bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Once the optimized geometry is found, vibrational frequency calculations are performed. These calculations serve two main purposes: first, to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. nih.gov Each calculated frequency corresponds to a specific vibrational mode of the molecule. The predicted spectrum can be compared with experimental data to validate the computational model.

Below is an illustrative table of predicted vibrational frequencies for key functional groups in this compound, based on typical values for similar compounds.

| Functional Group | Vibrational Mode | Illustrative Calculated Wavenumber (cm⁻¹) |

| Amide | C=O Stretch | 1688 |

| Amide | C-N Stretch | 1433 |

| Alkyl | C-H Stretch | 2900-3000 |

| Aromatic | C-H Stretch | 3000-3100 |

| Ether | C-O-C Asymmetric Stretch | 1250 |

This table is illustrative and represents typical values that would be expected from a DFT calculation.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. Methods like Møller-Plesset perturbation theory (MP2) and Resolution of Identity Coupled Cluster (RICC2) provide a higher level of theory than standard DFT for certain applications. turbomole.org

Conformational Analysis: this compound possesses several rotatable single bonds, leading to multiple possible conformations. Ab initio methods are well-suited for mapping the potential energy surface associated with the rotation around these bonds. umich.edu By calculating the energy of the molecule at various dihedral angles, a detailed conformational landscape can be constructed, identifying the lowest-energy conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's flexibility and the shapes it is most likely to adopt.

Excitation Energies: Methods such as RICC2 can be used to calculate the energies of electronic excited states. turbomole.org This information is vital for predicting a molecule's ultraviolet-visible (UV-Vis) absorption spectrum and understanding its photophysical properties, such as how it behaves upon absorbing light.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it susceptible to electrophilic attack. Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the site for nucleophilic attack. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Quantum chemical calculations can determine the energies and spatial distributions of the HOMO and LUMO for this compound.

| Parameter | Illustrative Energy Value (eV) | Description |

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Energy difference (ELUMO - EHOMO); indicates chemical reactivity and stability. |

This table contains illustrative values to demonstrate the output of FMO analysis. Actual values would be derived from specific quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the molecule's dynamic behavior. mdpi.com

For this compound, an MD simulation would typically place the molecule in a simulated box of solvent, such as water, to mimic physiological conditions. nih.gov The simulation would track the trajectory of every atom over a period of nanoseconds or longer. Analysis of these trajectories can reveal:

Conformational Flexibility: How the molecule folds, unfolds, and samples different conformations in solution.

Solvent Interactions: The formation and breaking of interactions (like hydrogen bonds) between the molecule and surrounding solvent molecules. The structure of the solvent around the solute can be analyzed using tools like the Radial Distribution Function (RDF). researchgate.net

Thermodynamic Properties: MD simulations can be used to estimate various thermodynamic properties, such as free energies of solvation.

These simulations provide a bridge between the static picture from quantum calculations and the dynamic reality of molecular behavior in a complex environment.

Molecular Docking Studies for Putative Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to drug discovery for predicting how a small molecule might interact with a biological target. Given the structural features of many acetamide (B32628) derivatives, potential targets could include enzymes involved in neurodegenerative diseases, such as Monoamine Oxidase B (MAO-B) or Acetylcholinesterase (AChE). nih.gov

The primary goal of molecular docking is to predict the binding mode and affinity of a ligand within the active site of a protein. nih.gov A docking algorithm samples a large number of possible orientations and conformations of the ligand within the protein's binding pocket and uses a scoring function to rank them.

A hypothetical docking study of this compound with MAO-B would aim to identify the most stable binding pose. The results would detail the specific intermolecular interactions responsible for stabilizing the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. uni-hannover.de

The table below illustrates the kind of output a docking study might produce, detailing the predicted interactions between the ligand and specific amino acid residues in the protein's active site.

| Interaction Type | Ligand Group | Protein Residue (MAO-B) | Illustrative Distance (Å) |

| Hydrogen Bond | Amide Carbonyl Oxygen | Tyr435 | 2.9 |

| π-π Stacking | Phenethyl Ring | Tyr398 | 4.5 |

| Hydrophobic Interaction | Phenoxyethyl Group | Leu171, Ile199 | N/A |

| Hydrophobic Interaction | Phenethyl Group | Phe343, Cys172 | N/A |

This table is a hypothetical representation of a docking result to illustrate the types of interactions that stabilize a ligand-protein complex.

Such detailed predictions of binding modes are invaluable for understanding the structural basis of a molecule's potential biological activity and for guiding the rational design of new, more potent analogues. nih.gov

Estimation of Binding Affinities and Scoring Functions

A primary goal in computational drug design is the accurate prediction of the binding affinity between a small molecule (ligand) and a biological target, typically a protein. nih.gov This is accomplished through molecular docking simulations, where the ligand is placed into the binding site of the receptor in various conformations and orientations. Scoring functions are then used to estimate the strength of the interaction for each pose.

These scoring functions are algorithms that calculate a score representing the predicted binding free energy. They consider various factors such as electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties. nih.gov For this compound, a hypothetical docking study against a target protein would involve generating a 3D model of the molecule and placing it into the active site of the receptor. The scoring function would then rank the potential binding poses.

Illustrative Example of Docking Scores for Acetamide Derivatives: In studies involving similar acetamide scaffolds, docking scores are crucial for prioritizing compounds. For instance, research on N,N-disubstituted pyrazolopyrimidine acetamides targeting the translocator protein (TSPO) demonstrated that compounds with high docking scores correlated with strong binding affinities.

| Compound Class | Target Protein | Illustrative Docking Score (kcal/mol) | Key Interactions Observed |

| Pyrazolopyrimidine Acetamides | TSPO | -9.0 to -12.5 | Hydrogen bonds, hydrophobic interactions |

| Phenylacetamides | MAO-A | -7.5 to -9.8 | π–π stacking, hydrophobic interactions |

| Phenoxy Acetamides | σ1 Receptor | -8.0 to -10.2 | Salt bridge, short contacts with key residues |

This table is illustrative and based on data for related compound classes, not this compound itself.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physicochemical properties. nih.gov These models are fundamental in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures.

The development of a QSAR model begins with a dataset of compounds with known activities. For each molecule, a set of numerical values known as molecular descriptors is calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) and describe various aspects of the molecule's topology, electronics, and geometry. kg.ac.rs Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to build a predictive model. kg.ac.rsresearchgate.net

A QSAR study on acetamide derivatives acting as Monoamine Oxidase A (MAO-A) inhibitors revealed that factors like molecular bulk and solvent-accessible surface area were beneficial for activity. nih.gov For this compound, a similar approach would involve calculating descriptors such as:

Topological descriptors: Wiener index, Kier & Hall connectivity indices.

Electronic descriptors: Dipole moment, partial charges.

Quantum-chemical descriptors: HOMO/LUMO energies.

Hydrophobicity descriptors: LogP.

A hypothetical QSAR equation might look like: pIC50 = β0 + β1(LogP) + β2(Dipole Moment) + β3(Molecular Surface Area)

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are essential for a molecule to interact with a specific biological target. patsnap.com Pharmacophore modeling can be ligand-based, where it is derived from a set of active molecules, or structure-based, where it is derived from the receptor's binding site. patsnap.com

For this compound, a ligand-based pharmacophore model could be developed by comparing its 3D structure with other active molecules targeting the same receptor. The key features would likely include:

An aromatic ring from the phenethyl group.

A second aromatic ring from the phenoxy group.

A hydrogen bond acceptor (the carbonyl oxygen of the acetamide).

Hydrophobic features from the ethyl linkers.

In research on other acetamide derivatives, pharmacophore models have successfully guided the design of new, more potent compounds by ensuring new molecules possess the necessary spatial arrangement of these critical features. nih.govnih.gov

Virtual Screening Approaches for Identification of Related Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov One common approach is scaffold-focused virtual screening, which aims to discover new, structurally distinct molecules (scaffold hops) that retain the key binding features of a known active compound. nih.gov

Starting with the this compound scaffold, a virtual screen could be performed to find other molecules that present a similar 3D arrangement of aromatic and hydrophobic groups. This can be done using:

2D Similarity Searching: Based on fingerprint similarity, which encodes the 2D structure of the molecule. nih.gov

3D Shape-Based Screening: Aligning molecules from a database to the 3D shape of the query compound.

Pharmacophore-Based Screening: Searching databases for molecules that match the key pharmacophoric features identified for the target. mdpi.com

This process could identify novel core structures that are chemically different from the acetamide backbone but could have similar or improved biological activity, offering new avenues for chemical exploration. nih.govfigshare.com

Biological and Pharmacological Investigations of N Phenethyl N 2 Phenoxyethyl Acetamide in Vitro and Pre Clinical Mechanistic Focus

Mechanistic Investigations of Ligand-Receptor Interactions

A thorough search of scientific databases and literature reveals no published studies on the ligand-receptor interactions of N-Phenethyl-N-(2-phenoxyethyl)acetamide.

Receptor Binding Assays (e.g., Opioid Receptors, Serotonin Receptors, P2X7 Receptor) in cellular or membrane preparations

No data from receptor binding assays for this compound with opioid, serotonin, P2X7, or any other receptors are available in the current scientific literature. While studies exist for compounds containing related structural motifs, such as N-phenethyl substituted morphinans which show affinity for opioid receptors, this information is not specific to this compound. nih.govnih.gov

Exploration of G Protein Coupling and Intracellular Signaling Pathway Modulation (e.g., cAMP, Ca2+ flux)

There are no published investigations into the effects of this compound on G protein coupling or the modulation of intracellular signaling pathways such as cAMP or Ca2+ flux.

Enzyme Inhibition and Activation Studies

No studies have been published detailing the effects of this compound on enzyme activity.

Investigation of Enzyme Targets (e.g., Alpha-Glucosidase, Cyclooxygenase Enzymes, Bacterial DNA Topoisomerases, NDH-2)

There is no available research on the inhibitory or activatory effects of this compound on Alpha-Glucosidase, Cyclooxygenase (COX) enzymes, Bacterial DNA Topoisomerases, or NDH-2. Research has been conducted on structurally related but distinct molecules, such as N-phenoxyethylisatin hydrazones for α-glucosidase inhibition and certain acetamide (B32628) derivatives as COX-II inhibitors, but these findings cannot be attributed to this compound. nih.govresearchgate.netarchivepp.comrsc.org

Kinetic Characterization of Enzyme Modulation and Mechanism of Action

In the absence of any primary research on the compound's interaction with enzyme targets, there is consequently no information on the kinetic characterization or the mechanism of action for any potential enzyme modulation.

Substrate Competition and Uncompetitive Inhibition Analysis

The study of enzyme inhibition is fundamental to understanding the mechanism of action for many therapeutic agents. Inhibition can be broadly categorized as reversible or irreversible. Within reversible inhibition, molecules can interact with an enzyme through several mechanisms, including competitive, noncompetitive, and uncompetitive inhibition.

Competitive inhibitors typically resemble the enzyme's natural substrate and bind to the active site, thereby competing directly with the substrate. mdpi.com This form of inhibition can be overcome by increasing the substrate concentration. In contrast, noncompetitive inhibition involves the inhibitor binding to an allosteric site, a location distinct from the active site. mdpi.com This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound.

Uncompetitive inhibition presents a unique mechanism where the inhibitor binds exclusively to the enzyme-substrate (ES) complex, and not to the free enzyme. mdpi.com This type of inhibition is more effective at high substrate concentrations when more of the ES complex is present. Mechanistic studies to determine the mode of inhibition, such as kinetic analysis using Lineweaver-Burk plots, are crucial. While specific enzyme inhibition studies for this compound are not extensively detailed in the available literature, the broader class of phenoxyacetic acid and acetamide derivatives has been investigated for inhibitory activity against enzymes like cyclooxygenase-2 (COX-2). mdpi.comgalaxypub.co Such investigations are critical to elucidate the compound's mechanism of action and its potential interactions with biological targets.

Cellular Pathway Modulation and Biological Response

Apoptosis Induction and Mechanistic Studies (e.g., Caspase Activation, Cytochrome c Release, Bax Cleavage, XIAP Modulation)

Apoptosis, or programmed cell death, is a critical cellular process that, when dysregulated, can contribute to diseases such as cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2, are central regulators of the intrinsic apoptotic pathway. Upon receiving an apoptotic stimulus, Bax can translocate to the mitochondria, leading to the release of cytochrome c into the cytosol. nih.govnih.gov This event triggers the formation of the apoptosome and subsequent activation of a cascade of cysteine-aspartic proteases known as caspases (e.g., caspase-9 and the executioner caspase-3), which carry out the dismantling of the cell. researchgate.net

Inhibitor of Apoptosis Proteins (IAPs), such as X-linked inhibitor of apoptosis protein (XIAP), function as endogenous brakes on this process by directly binding to and inhibiting caspases. nih.gov The cleavage of Bax can sometimes generate a more potent pro-apoptotic fragment, further committing the cell to apoptosis. nih.gov

While direct studies on this compound are limited, research on related novel phenoxyacetamide derivatives has demonstrated significant pro-apoptotic activity in human liver cancer (HepG2) cells. mdpi.com One such study showed that a phenoxyacetamide derivative induced apoptosis by significantly upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, indicating modulation of the intrinsic pathway. mdpi.com The investigation revealed that this activity involved both intrinsic and extrinsic pathways, leading to a 24.5-fold increase in total apoptotic cell death in HepG2 cells. mdpi.com Such studies suggest that the phenoxyacetamide scaffold may serve as a basis for compounds that modulate key apoptotic signaling nodes.

In Vitro Cell Proliferation and Viability Assays in a mechanistic context

Assessing the effect of a compound on cell proliferation and viability is a primary step in evaluating its potential as a therapeutic agent, particularly in oncology research. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are widely used to measure the metabolic activity of cells, which serves as an indicator of cell viability. mdpi.com A reduction in metabolic activity is correlated with decreased cell viability or proliferation.

In the context of phenoxyacetamide derivatives, in vitro studies have demonstrated potent cytotoxic activity against human cancer cell lines. mdpi.com For instance, novel semi-synthetic phenoxyacetamide derivatives were screened for their cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com One derivative, in particular, showed promising activity against HepG2 cells with an IC50 value (the concentration required to inhibit cell growth by 50%) of 1.43 µM, which was more potent than the reference drug 5-Fluorouracil (IC50 of 5.32 µM). mdpi.com Furthermore, this compound exhibited a degree of selectivity, showing less toxicity towards normal cells, a desirable characteristic for potential anticancer agents. mdpi.com Mechanistically, this cytotoxicity was linked to the induction of apoptosis and cell cycle arrest at the G1/S phase, preventing cancer cell progression. mdpi.com

Antimicrobial Activity against Specific Bacterial and Fungal Strains (In Vitro Studies)

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Various chemical scaffolds, including those containing acetamide moieties, have been explored for this purpose. nih.govnih.gov The phenethyl group has also been noted in compounds with antimicrobial effects, such as phenethyl isothiocyanate, which shows activity against various bacteria and fungi. nih.gov

Investigations into compounds structurally related to this compound have revealed notable antimicrobial properties. For example, a series of 2-[3-ethyl-5-oxo-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-phenylacetamide derivatives, which share the phenoxyethyl and acetamide components, were tested for their efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net These compounds were reported to be highly effective against Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and the fungus Aspergillus niger. researchgate.net Similarly, studies on caffeic acid phenethyl ester (CAPE) have shown its inhibitory and bactericidal effects against various oral microorganisms, including Staphylococcus aureus and Streptococcus mutans. mdpi.com

The table below summarizes the observed antimicrobial activities for these structurally related compounds.

| Compound Class | Test Organism | Type | Activity Noted |

| 2-[3-ethyl-5-oxo-4-(2-phenoxyethyl)...]-N-phenylacetamide derivatives | Staphylococcus aureus | Gram-positive Bacteria | Highly Effective researchgate.net |

| 2-[3-ethyl-5-oxo-4-(2-phenoxyethyl)...]-N-phenylacetamide derivatives | Escherichia coli | Gram-negative Bacteria | Highly Effective researchgate.net |

| 2-[3-ethyl-5-oxo-4-(2-phenoxyethyl)...]-N-phenylacetamide derivatives | Aspergillus niger | Fungus | Highly Effective researchgate.net |

| Caffeic Acid Phenethyl Ester (CAPE) | Staphylococcus aureus | Gram-positive Bacteria | MIC: 3 mg/mL; MBC: 4 mg/mL mdpi.com |

| Caffeic Acid Phenethyl Ester (CAPE) | Streptococcus mutans | Gram-positive Bacteria | MIC: 1 mg/mL; MBC: 1.5 mg/mL mdpi.com |

| p-Acetamide | Bacillus subtilis | Gram-positive Bacteria | Significant Inhibition nih.gov |

| p-Acetamide | Candida glabrata | Fungus | Antimicrobial Effect nih.gov |

Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration. The data is based on structurally related compounds, not this compound itself.

Protein-Ligand Interaction Mapping (Experimental Techniques, e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Understanding the direct physical interaction between a small molecule (ligand) and its protein target is essential for drug discovery and development. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical methods used to characterize these interactions in detail. nih.govnih.gov

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding of an analyte (e.g., the compound of interest) flowing over a sensor surface to which a target protein has been immobilized. xantec.com This real-time analysis provides a wealth of information, including the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which quantifies binding affinity. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.gov In an ITC experiment, a solution of the ligand is titrated into a sample cell containing the target protein, and the resulting heat change is measured. nicoyalife.com This technique provides a complete thermodynamic profile of the interaction in a single experiment, yielding the binding affinity (K_A), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.gov

While specific SPR or ITC data for this compound are not available in the reviewed literature, these techniques would be the gold standard for identifying its protein targets and quantifying the binding thermodynamics and kinetics that drive its pharmacological effects.

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomal Stability) for research purposes

The metabolic stability of a compound is a critical parameter in drug discovery, as it influences its pharmacokinetic profile, such as half-life and oral bioavailability. nih.gov In vitro assays using liver microsomes are a standard method for assessing metabolic stability, particularly for metabolism mediated by phase I enzymes like the cytochrome P450 (CYP) family. protocols.iocreative-bioarray.com

In a typical liver microsomal stability assay, the test compound is incubated with a preparation of liver microsomes (from human or other species) and a necessary cofactor, NADPH, which initiates the enzymatic reactions. evotec.com The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). protocols.io From the rate of disappearance of the compound, key parameters can be calculated, including the metabolic half-life (t½) and the intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize a drug. researchgate.net

Although specific metabolic stability data for this compound was not found, the table below provides an illustrative example of the type of data generated from a human liver microsomal stability assay for a hypothetical research compound.

| Parameter | Value | Unit |

| Microsome Concentration | 0.5 | mg/mL |

| Compound Concentration | 1 | µM |

| Half-Life (t½) | 25 | min |

| Intrinsic Clearance (CLint) | 55.4 | µL/min/mg |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Phenethyl N 2 Phenoxyethyl Acetamide Analogues

Systematic Modification of Phenethyl and Phenoxyethyl Moieties and their Impact on Biological Activity

The phenethyl and phenoxyethyl groups are key aromatic regions of the N-Phenethyl-N-(2-phenoxyethyl)acetamide scaffold. Modifications to these rings and the chains connecting them can significantly alter the compound's steric, electronic, and hydrophobic properties, thereby impacting its biological activity.

The introduction of substituents onto the aromatic rings of this compound analogues can profoundly affect their biological response. In a study of closely related 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide (B32628) analogues, the nature and position of these substituents were found to be critical determinants of their pharmacological effects. nih.gov

Specifically, the presence of halogen atoms on the phenoxy ring was observed to enhance anti-inflammatory activity. nih.gov This is likely due to the alteration of the molecule's electronic distribution and its ability to form halogen bonds with biological targets. On the other hand, the introduction of a nitro group was associated with a broader spectrum of activities, including anti-cancer, anti-inflammatory, and analgesic properties. nih.gov The strong electron-withdrawing nature of the nitro group can significantly change the molecule's polarity and its potential for hydrogen bonding, leading to these diverse biological outcomes.

| Substituent on Phenoxy Ring | Observed Impact on Biological Activity of Analogues | Potential Rationale |

|---|---|---|

| Halogens (e.g., Cl, Br, F) | Enhanced anti-inflammatory function. nih.gov | Alteration of electronic properties and potential for halogen bonding. |

| Nitro Group (NO2) | Showed anti-cancer, anti-inflammatory, and analgesic activities. nih.gov | Strong electron-withdrawing nature, altering polarity and hydrogen bonding potential. |

The length and branching of the alkyl chains that serve as linkers in this compound analogues are critical for defining the spatial relationship between the key pharmacophoric elements. While direct studies on this specific compound are limited, research on other classes of biologically active molecules has demonstrated the importance of these linker regions.

For instance, in a series of cannabimimetic indoles, the length of the N-1 alkyl side chain was found to be a crucial factor for high-affinity binding to both CB1 and CB2 receptors. nih.gov Optimal binding was observed with a five-carbon side chain, while shorter chains resulted in lower affinity, and longer chains led to a dramatic decrease in binding. nih.gov Similarly, in a series of 2-benzylbenzimidazole 'nitazene' opioids, the length of the alkoxy chain was shown to govern the potency of the compounds. nih.gov These findings suggest that the linker chains in this compound analogues likely play a similar role in orienting the molecule within a receptor binding pocket, with an optimal length and conformation for biological activity.

Branching of the alkyl chains can also have a significant impact. In a study of supramolecular organogels, the length of branched alkyl chains was found to affect the thermal stability and mechanical strength of the gels. mdpi.com In the context of a biologically active molecule, branching can introduce steric hindrance, which may either enhance selectivity for a particular receptor subtype or reduce affinity by preventing optimal binding.

Specific research detailing the significance of the ether linkage in the phenoxyethyl moiety of this compound analogues is not extensively available in the current body of scientific literature. However, the ether linkage is a common structural motif in medicinal chemistry and its role can be inferred from general principles. The oxygen atom in the ether linkage is a hydrogen bond acceptor, which can be a critical interaction point with a biological target. Furthermore, the ether bond provides a degree of rotational flexibility to the phenoxyethyl side chain, allowing it to adopt various conformations to fit into a binding site. Replacing or modifying this linkage, for example, by substituting it with a thioether or an alkyl chain, would alter the molecule's polarity, hydrogen bonding capacity, and conformational flexibility, which would be expected to have a significant impact on its biological activity.

Stereochemical Influence on Ligand-Receptor Binding and Biological Efficacy

Correlation of Computational Predictions with Experimental Biological Data for SAR Elucidation

Currently, there is a lack of published studies that specifically correlate computational predictions with experimental biological data for the SAR elucidation of this compound analogues. Such studies would typically involve molecular modeling techniques like quantitative structure-activity relationship (QSAR) analysis, docking simulations, and molecular dynamics to predict the biological activity of designed analogues. These computational predictions would then be validated through synthesis and biological testing of the compounds. This integrated approach is a powerful tool in modern drug discovery for rational drug design and for gaining a deeper understanding of the molecular interactions that govern a compound's biological activity. The absence of such studies for this particular class of compounds represents a gap in the understanding of their SAR.

Development of Predictive Models for Activity and Selectivity based on SAR Data

A comprehensive search of scientific literature and chemical databases did not yield specific studies on the development of predictive models for the activity and selectivity of this compound and its analogues. Quantitative Structure-Activity Relationship (QSAR) and other predictive modeling studies are highly specific to the chemical scaffold and the biological target being investigated. Therefore, in the absence of published research focusing on this particular series of compounds, a detailed analysis of predictive models is not possible.

Generally, the development of such predictive models would involve the synthesis of a library of analogues of this compound, followed by the determination of their biological activity and selectivity. The structural features of these analogues would then be quantified using various molecular descriptors. These descriptors, which can encode electronic, steric, and hydrophobic properties, would be correlated with the observed biological data using statistical methods to generate a predictive model. Such a model could then be used to forecast the activity and selectivity of novel, unsynthesized analogues, thereby guiding further drug discovery efforts. However, without the foundational SAR data for this specific compound class, no such models have been developed or reported.

Applications in Medicinal Chemistry and Chemical Biology Research

Lead Compound Identification and Optimization Strategies for Novel Biological Targets

The identification of a lead compound is a critical first step in the drug discovery process. A lead compound is a chemical structure that has pharmacological or biological activity and can be used as a starting point for chemical modifications to improve potency, selectivity, or pharmacokinetic parameters. Acetamide (B32628) derivatives are frequently identified as lead compounds due to their wide range of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties nih.govresearchgate.net.

The general class of phenoxy acetamide derivatives has been shown to be a pharmacologically powerful scaffold. Strategic modifications to the phenoxy and acetamide portions of these molecules can enhance their therapeutic characteristics nih.gov. For instance, the introduction of different substituents on the phenyl rings can significantly influence the compound's interaction with biological targets.

While N-Phenethyl-N-(2-phenoxyethyl)acetamide itself has not been singled out as a lead compound in major studies, its relatives in the N-phenethyl acetamide family are recognized for their potential. They serve as versatile building blocks in the synthesis of various biologically active compounds, with their structure being amenable to interactions with biological systems cymitquimica.com. Optimization strategies would involve synthesizing analogues with substitutions on the phenyl and phenoxy rings or altering the length and nature of the linker to explore structure-activity relationships (SAR) and improve target engagement.

Table 1: Examples of Biologically Active Acetamide Derivatives

| Compound Class | Example | Reported Biological Activity |

|---|---|---|

| Phenoxy Acetamides | Substituted 2-phenoxy-N-phenyl acetamides | Anti-inflammatory, Analgesic nih.gov |

| Acetamide Sulphonyls | N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide | Anti-cancer nih.gov |

| N-phenylacetamides | N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide | Analgesic nih.gov |

| Triazino Acetamides | Various derivatives | Antidepressant nih.gov |

Design and Synthesis of Chemical Probes for Investigating Biological Pathways

Chemical probes are small molecules used as tools to study and manipulate biological systems, such as proteins or biological pathways. The design of a good chemical probe requires high potency and selectivity for its intended target. Acetamide derivatives have been developed as potential molecular probes. For example, radiolabeled 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been investigated as potential molecular probes for the excitatory amino acid transporter 2 (EAAT2), a key protein in glutamate clearance in the brain researchgate.net.

The structure of this compound contains features—such as the amide bond capable of hydrogen bonding and aromatic rings for other non-covalent interactions—that are common in molecules designed to bind specifically to protein targets. By incorporating a reporter group, such as a radioisotope, a fluorescent tag, or a clickable handle (like an alkyne or azide), derivatives of this compound could theoretically be synthesized to serve as chemical probes nih.gov. Such probes would be valuable for target identification, validation, and quantifying target engagement in cells and tissues, thereby helping to elucidate complex biological pathways nih.gov.

Role as Key Intermediates in the Synthesis of Complex Bioactive Molecules (e.g., Praziquantel Precursors)

One of the most well-documented roles for compounds structurally related to this compound is their function as key intermediates in the synthesis of complex pharmaceuticals. The N-phenethyl acetamide core is a central component in several synthetic routes to Praziquantel, an essential anthelmintic drug used to treat schistosomiasis and other parasitic worm infections thieme-connect.comresearchgate.net.

The synthesis of Praziquantel often begins with the acylation of phenylethylamine with chloroacetyl chloride to produce 2-chloro-N-phenethylacetamide google.com. This intermediate then undergoes further reactions to build the pyrazinoisoquinoline core of the final drug.

A common synthetic pathway proceeds as follows:

Formation of the Acetamide Intermediate: Phenylethylamine is reacted with chloroacetyl chloride to yield 2-chloro-N-phenethylacetamide google.com.

Amination: The chloro- group is displaced by an amine. One method involves reacting 2-chloro-N-phenethylacetamide with aminoacetaldehyde dimethyl acetal to form 2-[2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide google.com.

Cyclization: This intermediate is then cyclized in the presence of a strong acid, like sulfuric acid, to form the core heterocyclic structure, 4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline google.com.

Final Acylation: The final step is the acylation of this core with cyclohexanecarbonyl chloride to yield Praziquantel google.com.

Table 2: Key Intermediates in a Common Praziquantel Synthesis Route

| Step | Starting Material(s) | Key Intermediate Formed |

|---|---|---|

| 1 | Phenylethylamine + Chloroacetyl chloride | 2-chloro-N-phenethylacetamide google.com |

| 2 | 2-chloro-N-phenethylacetamide + Aminoacetaldehyde dimethyl acetal | 2-[2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide google.com |

| 3 | 2-[2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide | 4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline google.com |

| 4 | 4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline + Cyclohexanecarbonyl chloride | Praziquantel |

Contribution to Fundamental Understanding of Molecular Recognition and Biological Mechanisms

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions, such as hydrogen bonding, electrostatic interactions, hydrophobic effects, and van der Waals forces. The study of amides is fundamental to understanding these interactions, as the amide bond is the cornerstone of peptide and protein structures researchgate.net.

The structure of this compound contains several key features that can contribute to molecular recognition:

Amide Group: The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. This allows for specific and directional interactions with biological targets like enzyme active sites or receptors.

Aromatic Rings: The phenethyl and phenoxy groups provide flat, hydrophobic surfaces capable of engaging in π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket.

Flexible Linkers: The ethyl and oxyethyl linkers provide conformational flexibility, allowing the molecule to adopt an optimal orientation to maximize its binding interactions with a target.

Studying how molecules like this compound and its analogues bind to specific targets can provide fundamental insights into the principles of molecular recognition that govern biological processes.

Development of Novel Tools for Biochemical and Cell Biology Research

Beyond their direct therapeutic potential, chemical compounds are often developed into tools for basic research. A relevant example from a structurally similar class of compounds is the use of N-(2-arylethyl)-2-methylprop-2-enamides in the synthesis of Molecularly Imprinted Polymers (MIPs) nih.gov.

MIPs are synthetic polymers engineered to have cavities with a specific shape and functionality that allows them to selectively bind a target molecule. The synthesis involves polymerizing functional monomers and a cross-linker in the presence of a template molecule (in this case, an N-(2-arylethyl)-2-methylprop-2-enamide). After polymerization, the template is removed, leaving behind a "molecular memory" in the polymer matrix nih.gov. These polymers can then be used for the highly selective recognition and separation of the target molecule or its close analogues, such as biogenic amines, from complex mixtures nih.gov. This technology provides powerful tools for sample cleanup, chemical sensing, and chromatography in biochemical research. Given its structure, this compound could potentially serve as a template for creating MIPs tailored for the recognition of specific biological molecules.

Advanced Analytical Methodologies for Research Applications

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification in Research Studies

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quality control and quantitative analysis of N-Phenethyl-N-(2-phenoxyethyl)acetamide. Its high resolution and sensitivity make it ideal for assessing the purity of synthesized batches and for quantifying the compound in various in vitro and in vivo research samples.

A common approach for the analysis of this compound involves reversed-phase HPLC. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a C18 column is often the stationary phase of choice, providing excellent retention and separation from potential impurities.

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The composition of the mobile phase can be optimized to achieve the desired retention time and peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, can be employed to effectively separate compounds with a wide range of polarities. Detection is commonly performed using a UV detector, as the aromatic rings in the this compound structure exhibit strong absorbance in the UV region, typically around 254 nm.

For quantitative studies, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration, and the resulting linear regression is used to determine the concentration of the compound in unknown samples. The method's performance is validated by assessing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30-90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Retention Time | ~ 8.5 min |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is another powerful technique that can be employed for the analysis of this compound, particularly when dealing with its volatile derivatives or in the context of metabolic studies where the compound might be converted into more volatile forms. Due to the relatively low volatility of the parent compound, derivatization is often necessary to improve its chromatographic properties.

A common derivatization strategy for compounds containing an amide group is silylation, which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility and thermal stability. The derivatized this compound can then be analyzed on a non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase.

The separation in GC is based on the partitioning of the analyte between the inert carrier gas (mobile phase) and the stationary phase. The temperature of the column is a critical parameter and is typically programmed to increase during the analysis to ensure the timely elution of all components. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds, offering high sensitivity and a wide linear range. For more definitive identification, a Mass Spectrometer (MS) can be coupled to the GC, a technique discussed in the next section.

Table 2: Representative GC-FID Conditions for the Analysis of Derivatized this compound

| Parameter | Value |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then to 300 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 320 °C |

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis in Mechanistic Studies

In mechanistic studies, such as metabolism and pharmacokinetic research, this compound is often present in complex biological matrices at very low concentrations. Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provide the necessary selectivity and sensitivity for such demanding applications.

LC-MS/MS combines the separation power of HPLC with the highly sensitive and specific detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a soft ionization technique commonly used for this purpose, as it minimizes fragmentation of the parent molecule.

In the tandem mass spectrometer, the precursor ion (the molecular ion of this compound) is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting product ions are analyzed in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as only compounds that produce a specific precursor-product ion transition are detected. This allows for the accurate quantification of the target analyte even in the presence of co-eluting interferences from the biological matrix.

Table 3: Exemplary LC-MS/MS Parameters for Quantification of this compound in Plasma

| Parameter | Value |

|---|---|

| LC System | UPLC with a C18 column (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | [M+H]+ |

| Product Ion (m/z) | Specific fragment ion |

| Collision Energy | Optimized for the specific transition |

Capillary Electrophoresis for Interaction Studies with Biomolecules

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for studying the non-covalent interactions between small molecules like this compound and biomolecules such as proteins or DNA. This technique relies on the differential migration of charged species in an electric field within a narrow capillary.

This technique offers several advantages, including low sample and reagent consumption, high separation efficiency, and the ability to perform studies in solution, which more closely mimics physiological conditions. Different modes of CE, such as affinity capillary electrophoresis (ACE) and capillary zone electrophoresis (CZE), can be employed depending on the specific research question.

Spectrophotometric Assays for Enzyme Activity and Cellular Response Quantification

Spectrophotometric assays are widely used in biochemical and cellular research to quantify enzyme activity and cellular responses. In the context of this compound research, these assays can be employed to investigate its effects on specific enzymes or cellular pathways.

For example, if this compound is hypothesized to inhibit a particular enzyme, an assay can be designed where the enzyme's activity is monitored by the change in absorbance of a substrate or product. The assay is performed in the presence and absence of the compound, and the degree of inhibition can be quantified. These assays are often performed in a multi-well plate format, allowing for high-throughput screening of different concentrations of the compound.

Similarly, cellular responses to this compound, such as changes in cell viability or the activation of specific signaling pathways, can be quantified using spectrophotometric methods. For instance, the MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used as an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells is measured by absorbance, providing a quantitative measure of the compound's effect on cell proliferation or cytotoxicity.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Trimethylsilyl (TMS) |

Future Research Directions and Emerging Trends for N Phenethyl N 2 Phenoxyethyl Acetamide

Exploration of Novel Biological Targets and Mechanisms of Action

The phenoxy acetamide (B32628) scaffold is a recognized pharmacophore with diverse biological activities, including anticancer, anti-inflammatory, and analgesic properties. nih.govnih.govresearchgate.net Future research on N-Phenethyl-N-(2-phenoxyethyl)acetamide should logically commence with screening for similar activities.

Table 1: Potential Biological Activities of this compound Based on Analogous Compounds

| Therapeutic Area | Potential Targets/Mechanisms of Action |

| Oncology | Inhibition of kinases, modulation of P-glycoprotein (P-gp) efflux pumps, induction of apoptosis. researchgate.netmdpi.com |

| Inflammation | Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. researchgate.net |

| Analgesia | Modulation of nociceptive pathways. nih.gov |

| Antimicrobial | Disruption of microbial cell membranes or key enzymatic pathways. nih.gov |

Initial studies could involve broad-based phenotypic screening against a panel of cancer cell lines, such as MCF-7 (breast cancer) and SK-N-SH (neuroblastoma), which have been used to test similar phenoxy acetamide derivatives. researchgate.net Positive hits would necessitate target deconvolution studies to identify the specific molecular targets. For instance, given that some phenoxy-N-phenylacetamide compounds act as P-gp inhibitors, investigating the potential of this compound to overcome multidrug resistance in cancer cells would be a valuable line of inquiry. researchgate.net

Furthermore, the structural similarity to compounds with anti-inflammatory and analgesic effects suggests that investigating its impact on enzymes like COX and LOX could reveal novel mechanisms of action. researchgate.net

Integration of Advanced Computational Approaches (e.g., AI/ML in Drug Design)

Target Prediction: AI algorithms can be trained on large datasets of known drug-target interactions to predict the most likely biological targets for this compound.

De Novo Design: Generative AI models can design novel derivatives of the parent compound with optimized properties, such as enhanced potency, reduced toxicity, or improved pharmacokinetic profiles. mdpi.com These models learn the underlying chemical rules from vast databases of existing molecules to generate new, viable chemical structures. acm.org

Property Prediction: Deep learning models can be employed to predict various physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, thus prioritizing the most promising candidates for synthesis and experimental testing.

A typical workflow would involve generating a virtual library of analogs of this compound and then using a suite of AI/ML models to predict their activity against various targets and their drug-likeness properties. This in silico approach can significantly accelerate the drug discovery process and reduce the reliance on costly and time-consuming experimental screening. infontd.org

Chemoinformatics and Data Mining for Structure-Activity Landscapes

Chemoinformatics provides the tools to analyze and visualize the vast chemical space surrounding this compound. By systematically modifying the core structure and analyzing the resulting changes in biological activity, a comprehensive structure-activity relationship (SAR) landscape can be constructed.

Key areas for SAR exploration would include:

Substitution on the Phenoxy Ring: Introducing various substituents (e.g., halogens, nitro groups, alkyl groups) on the phenoxy ring to probe the effect on binding affinity and selectivity. Studies on similar compounds have shown that halogen and nitro substitutions can enhance anticancer and anti-inflammatory activities. nih.gov

Modification of the Phenethyl Group: Altering the substitution pattern on the phenethyl ring to understand its role in target engagement.

Replacement of the Acetamide Linker: Investigating the impact of replacing the acetamide linker with other functional groups to modulate the compound's physicochemical properties and biological activity.